Irreversible Covalent Binding Mechanism vs. All Prior Reversible Menin Inhibitors: A Class-Level Mechanistic Distinction
M-525 is the first-in-class irreversible covalent menin-MLL inhibitor, employing an acrylamide warhead to form a stable covalent bond with the Cys329 residue of menin [1]. Prior to M-525, all reported menin inhibitors—including MI-503 (IC₅₀ 14.7 nM), MI-463, MIV-6R, and M-89—operated exclusively through reversible, non-covalent binding mechanisms [2][3]. The covalent binding mode was confirmed by intact-protein mass spectrometry showing a mass shift corresponding to a 1:1 M-525:menin adduct, and by the co-crystal structure (PDB 6B41, 2.61 Å resolution) which unambiguously reveals the continuous electron density between the acrylamide β-carbon and the Cys329 sulfur atom [1]. This irreversible mechanism produces sustained target suppression that cannot be replicated by any reversible inhibitor at equivalent dosing.
| Evidence Dimension | Binding mechanism (reversible vs. irreversible covalent) |
|---|---|
| Target Compound Data | Irreversible covalent bond to menin Cys329 via acrylamide warhead; confirmed by mass spectrometry (1:1 adduct) and co-crystal structure PDB 6B41 |
| Comparator Or Baseline | MI-503, MI-463, MIV-6R, M-89: all purely reversible/non-covalent menin binding (no covalent bond formation) |
| Quantified Difference | Qualitative mechanistic distinction; M-525 is the first and only irreversible menin inhibitor at the time of its disclosure (2018) |
| Conditions | Mass spectrometry of recombinant menin-M-525 complex; X-ray crystallography at 2.61 Å resolution; menin protein (human, residues 1-610) |
Why This Matters
Irreversible covalent binding confers washout-resistant, pharmacodynamically durable target suppression that reversible inhibitors cannot achieve, making M-525 essential for experiments requiring sustained menin inactivation after compound removal.
- [1] Xu S, Aguilar A, Xu T, et al. Design of the First-in-Class, Highly Potent Irreversible Inhibitor Targeting the Menin-MLL Protein-Protein Interaction. Angew Chem Int Ed Engl. 2018;57(6):1601-1605. DOI: 10.1002/anie.201711828. View Source
- [2] Borkin D, He S, Miao H, et al. Pharmacologic Inhibition of the Menin-MLL Interaction Blocks Progression of MLL Leukemia In Vivo. Cancer Cell. 2015;27(4):589-602. DOI: 10.1016/j.ccell.2015.02.016. View Source
- [3] Aguilar A, Zheng K, Xu T, et al. Structure-Based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein-Protein Interaction. J Med Chem. 2019;62(13):6015-6034. DOI: 10.1021/acs.jmedchem.9b00021. View Source
